molecular formula C17H25NO5S B2967125 N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide CAS No. 2034538-56-0

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2967125
M. Wt: 355.45
InChI Key: BHERXNYWNUNMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide, also known as THPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. THPPA is a small molecule that acts on a specific ion channel, the acid-sensing ion channel 1 (ASIC1), which is involved in various physiological and pathological processes.

Scientific Research Applications

Efficient Synthesis and Chemical Properties

Researchers have developed mild and efficient synthesis methods for compounds similar to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide. These methods involve four-component reactions in aqueous media, highlighting the accessibility of starting materials, good yields, and environmentally friendly conditions (Guolan Dou et al., 2013). Additionally, the synthesis of related compounds has been achieved through reactions involving propargyl alcohol and N-sulfonylhydrazone, suggesting the versatility and potential for chemical modifications of these compounds (Yuanxun Zhu et al., 2011).

Biological Evaluation and Potential Therapeutic Applications

Compounds containing the phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial activities, with several derivatives exhibiting activities exceeding those of reference drugs. This suggests their potential application in developing new antimicrobial agents (Amani M. R. Alsaedi et al., 2019). Furthermore, related compounds have demonstrated significant bioactivities, including cytotoxic and carbonic anhydrase inhibitory effects, indicating their potential in developing novel anticancer agents (H. Gul et al., 2016).

Advanced Synthesis Techniques and Chemical Modifications

Advanced synthesis techniques involving rhodium-catalyzed isomerization and intramolecular redox reactions have been employed to produce dihydropyrans and ketoolefins, showcasing the chemical flexibility and potential for creating structurally diverse derivatives for various applications (Daisuke Shikanai et al., 2009).

Exploration of Drug Metabolism and Pharmacological Properties

Studies on related sulfonamide compounds have explored their metabolism and pharmacological properties, leading to the identification of potential drug candidates with specific biological targets. This includes the investigation of compounds as nonnucleoside inhibitors for viral replication and their interactions with specific gene products, contributing to our understanding of drug action mechanisms at the molecular level (I. Buerger et al., 2001).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c19-16(14-7-11-23-12-8-14)6-10-18-17(20)9-13-24(21,22)15-4-2-1-3-5-15/h1-5,14,16,19H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHERXNYWNUNMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.